Cas no 88280-89-1 (3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-)

3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-
- 2-cyclohexylidene-6-hydroxy-1-benzofuran-3-one
- 88280-89-1
- DTXSID70529016
- SCHEMBL11070617
- 2-cyclohexylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
- AKOS005651991
- 2-cyclohexylidene-6-hydroxy-1-benzofuran-3(2H)-one
- EiM08-41594
- VS-11303
- CS-0330675
- 2-cyclohexylidene-6-hydroxybenzofuran-3(2H)-one
-
- インチ: InChI=1S/C14H14O3/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h6-8,15H,1-5H2
- InChIKey: AORXDXVOXDLFST-UHFFFAOYSA-N
- SMILES: C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)CC1
計算された属性
- 精确分子量: 230.094294304g/mol
- 同位素质量: 230.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 0
- 複雑さ: 351
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 46.5Ų
3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-500mg |
2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |
88280-89-1 | 98% | 500mg |
¥4158.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-1g |
2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |
88280-89-1 | 98% | 1g |
¥7066.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401345-5g |
2-Cyclohexylidene-6-hydroxybenzofuran-3(2H)-one |
88280-89-1 | 98% | 5g |
¥12945.00 | 2024-04-27 |
3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy-に関する追加情報
Introduction to 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- (CAS No. 88280-89-1)
3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- (CAS No. 88280-89-1) is a compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of benzofuranones, which are characterized by a benzene ring fused to a furan ring, with additional substituents that can significantly influence its chemical and biological behavior.
The chemical structure of 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- is particularly noteworthy. The cyclohexylidene group attached to the benzofuranone core imparts rigidity and hydrophobicity, while the hydroxyl group at the 6-position introduces polarity and potential hydrogen bonding capabilities. These features make it an interesting candidate for various applications, including drug discovery and materials science.
In recent years, there has been a growing interest in the biological activities of benzofuranone derivatives. Studies have shown that compounds like 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- exhibit a range of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively scavenged free radicals and inhibited lipid peroxidation, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
The anti-inflammatory properties of 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- have also been explored. Research conducted by a team at the University of California found that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings indicate its potential use in treating inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.
Beyond its biological activities, 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- has also been investigated for its role in materials science. Its unique combination of rigidity and polarity makes it suitable for use in the development of advanced materials with specific physical properties. For example, it has been used as a building block in the synthesis of polymers with enhanced thermal stability and mechanical strength.
In the context of drug discovery, the structural features of 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- make it an attractive scaffold for lead optimization. The cyclohexylidene group can be modified to improve solubility and bioavailability, while the hydroxyl group can be derivatized to enhance binding affinity to specific biological targets. This flexibility allows researchers to fine-tune the compound's properties for various therapeutic applications.
The synthesis of 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- has been extensively studied and optimized over the years. One common approach involves the reaction of cyclohexanone with a suitable benzofuranone precursor under mild conditions. The resulting product can then be further functionalized through various chemical transformations to introduce additional substituents or modify existing ones.
In conclusion, 3(2H)-Benzofuranone, 2-cyclohexylidene-6-hydroxy- (CAS No. 88280-89-1) is a versatile compound with a wide range of potential applications in both pharmaceutical research and materials science. Its unique structural features and biological activities make it an important molecule for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further highlighting the significance of this compound in modern chemistry.
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